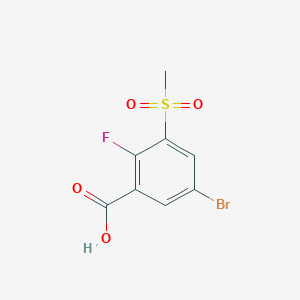

5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid

Descripción general

Descripción

5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is an organic compound with the molecular formula C8H6BrFO4S It is a derivative of benzoic acid, featuring bromine, fluorine, and methanesulfonyl functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-methanesulfonylbenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediates:

5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules. For instance, it has been investigated for its role in developing SGLT2 inhibitors, which are used for treating diabetes .

Case Study:

A study demonstrated the use of this compound in the synthesis of a novel SGLT2 inhibitor. The synthetic route involved multiple steps, including bromination and esterification, which highlighted its utility as a key intermediate in drug development . The process was noted for its scalability and cost-effectiveness, making it suitable for industrial applications.

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic compounds. Its functional groups facilitate various chemical transformations such as nucleophilic substitutions and coupling reactions.

Synthetic Routes:

The synthesis of this compound can be achieved through several methods:

- Sulfonation: Introduction of the methanesulfonyl group via sulfonation of the corresponding fluorobenzoic acid.

- Methylation: Following sulfonation, methylation can be performed using agents like dimethyl sulfate under basic conditions.

Biological Applications

Enzyme Interaction Studies:

This compound has been employed as a probe in biochemical studies to investigate enzyme-substrate interactions. Its unique functional groups enable it to form specific interactions with target enzymes, providing insights into their mechanisms of action.

Potential Antimicrobial Activity:

Research has indicated that derivatives of this compound exhibit antimicrobial properties. This opens avenues for developing new antimicrobial agents based on its structure.

Industrial Applications

Specialty Chemicals Development:

In industry, this compound is used in the production of specialty chemicals and materials with tailored properties. Its application extends to creating polymers and other materials where specific chemical functionalities are required.

Case Study:

The compound's role in producing specialty surfactants demonstrates its versatility in industrial applications. The ability to modify its structure allows for the development of surfactants with improved performance characteristics in various formulations.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and methanesulfonyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-fluorobenzoic acid: Similar in structure but lacks the methanesulfonyl group.

5-Bromo-2-fluoro-3-nitrobenzoic acid: Contains a nitro group instead of a methanesulfonyl group.

5-Bromo-2-fluoropyridine: A pyridine derivative with similar halogenation.

Uniqueness

5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The presence of bromine, fluorine, and a methanesulfonyl group contributes to its unique chemical properties, allowing it to interact with various biological targets.

The mechanism of action of this compound primarily involves its interaction with enzymes and receptors. The fluorine atom and the methanesulfonyl group facilitate hydrogen bonding and electrostatic interactions, which can influence enzyme-substrate dynamics and receptor activation.

Antiviral Activity

Research has indicated that derivatives of benzoic acids, including this compound, exhibit antiviral properties. For instance, studies have shown that compounds with similar structures can inhibit HIV replication in cell cultures. The effectiveness of these compounds is often measured using the half-maximal inhibitory concentration (IC50), which quantifies the potency of the compound against viral enzymes .

Table 1: Antiviral Activity of Related Compounds

| Compound Name | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | TBD | Integrase |

| 5-Benzothiophene derivative | 8.0 | Integrase |

| AZT (Zidovudine) | 0.001 | Reverse Transcriptase |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, modifications to the benzoic acid structure can significantly alter the inhibitory potency against various targets, including proteases and polymerases. Such modifications are crucial for developing more effective therapeutic agents .

Case Studies

- HIV Replication Inhibition : A study evaluated several benzoic acid derivatives for their ability to inhibit HIV replication in primary human peripheral blood mononuclear cells (PBMCs). The results indicated that certain modifications enhanced antiviral activity while maintaining low cytotoxicity levels .

- Anti-Malarial Activity : Similar compounds have shown promise against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship studies revealed that specific substituents on the benzoic acid framework could enhance activity against malaria parasites .

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential as a versatile scaffold for drug development:

- Synthesis : The compound can be synthesized through various methods involving nucleophilic substitutions and functional group transformations, making it accessible for further modifications .

- Selectivity : Studies suggest that the selectivity index of this compound can be optimized by altering substituents on the aromatic ring, leading to improved therapeutic profiles against specific diseases .

Propiedades

IUPAC Name |

5-bromo-2-fluoro-3-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO4S/c1-15(13,14)6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYCMRWQULJWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.